(R)-N-Benzylglutamic acid
CAS No.: 73914-82-6
Cat. No.: VC8291707
Molecular Formula: C12H15NO4
Molecular Weight: 237.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 73914-82-6 |
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Molecular Formula | C12H15NO4 |
Molecular Weight | 237.25 g/mol |
IUPAC Name | (2R)-2-(benzylamino)pentanedioic acid |
Standard InChI | InChI=1S/C12H15NO4/c14-11(15)7-6-10(12(16)17)13-8-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2,(H,14,15)(H,16,17)/t10-/m1/s1 |
Standard InChI Key | IHSNQUNHINYDDN-SNVBAGLBSA-N |
Isomeric SMILES | C1=CC=C(C=C1)CN[C@H](CCC(=O)O)C(=O)O |
SMILES | C1=CC=C(C=C1)CNC(CCC(=O)O)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)CNC(CCC(=O)O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
(R)-N-Benzylglutamic acid (CAS Registry Number: 73914-82-6) is a non-proteinogenic amino acid derivative with the molecular formula C₁₂H₁₅NO₄ and a molecular weight of 237.25 g/mol . Its IUPAC name, (2R)-2-(benzylamino)pentanedioic acid, reflects its stereochemistry at the second carbon atom, which adopts the R configuration . The compound’s structure comprises a glutamic acid backbone—a five-carbon chain with two carboxylic acid groups and one amino group—modified by the substitution of the amino hydrogen with a benzyl group (C₆H₅CH₂) .
Stereochemical Configuration
The chiral center at the C2 position dictates the compound’s enantiomeric purity, which is critical for its biological activity and synthetic utility. The (R)-enantiomer is distinct from its (S)-counterpart in spatial orientation, influencing its interactions with enzymes and receptors . The SMILES notation for the compound, C1=CC=C(C=C1)CNC@HC(=O)O, explicitly denotes the benzyl group’s attachment and the (R)-configuration .
Structural Descriptors
Key computed physicochemical properties include:
Property | Value | Reference |
---|---|---|
XLogP3 | -1.5 | |
Hydrogen Bond Donors | 3 | |
Hydrogen Bond Acceptors | 5 | |
Topological Polar Surface Area | 86.6 Ų | |
Rotatable Bond Count | 7 |
The negative XLogP3 value indicates moderate hydrophilicity, while the high polar surface area suggests significant solubility in aqueous environments .
Synthesis and Production Methods
Enzymatic Resolution
Chiral purity is achieved via enzymatic resolution using proteases such as Subtilisin Carlsberg. For example, kinetic resolution of racemic N-benzylglutamic acid esters in the presence of this enzyme selectively hydrolyzes one enantiomer, leaving the desired (R)-enantiomer intact . This method aligns with industrial practices for producing enantiomerically pure amino acids.
Solid-Phase Synthesis
Recent advances employ solid-phase peptide synthesis (SPPS) to incorporate (R)-N-Benzylglutamic acid into peptide chains. The benzyl group acts as a temporary protecting group for the amino moiety, which is later removed under mild hydrogenolysis conditions .
Physicochemical and Spectroscopic Properties
Acid-Base Behavior
The compound exhibits three ionizable groups: two carboxylic acids (pKa ≈ 2.1 and 4.3) and one secondary amine (pKa ≈ 9.8) . This trifunctional acidity enables its participation in diverse buffer systems and coordination chemistry.
Spectroscopic Data
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Infrared (IR) Spectroscopy: Strong absorption bands at 1700–1720 cm⁻¹ (carboxylic C=O stretch) and 3300 cm⁻¹ (N-H stretch) .
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Nuclear Magnetic Resonance (NMR):
Applications in Research and Industry
Medicinal Chemistry
(R)-N-Benzylglutamic acid serves as a precursor in designing metabotropic glutamate receptor (mGluR) agonists. For instance, hydroxyglutamic acid derivatives bearing benzyl groups demonstrate selective binding to mGluR1 and mGluR8 subtypes, implicating potential roles in treating neurological disorders .
Enzyme Inhibition Studies
The compound’s benzyl moiety enhances lipophilicity, facilitating penetration into enzyme active sites. It has been explored as an inhibitor of γ-glutamyl transpeptidase (GGT), an enzyme overexpressed in cancer cells .
Peptide Synthesis
In SPPS, the benzyl group protects the amino group during coupling reactions, preventing undesired side reactions. Subsequent deprotection yields peptides with free amino termini .
Future Research Directions
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Biological Activity Screening: Systematic evaluation of its anticancer, antimicrobial, and neuroprotective properties.
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Drug Delivery Systems: Leveraging its amphiphilic nature for designing prodrugs or nanocarriers.
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Asymmetric Catalysis: Employing the compound as a chiral ligand in enantioselective transformations.
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